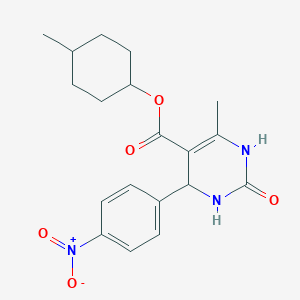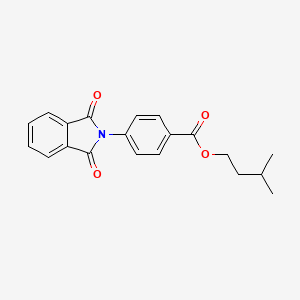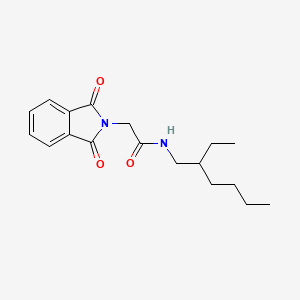
(Z)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazole ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyano and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include various dichloroaniline derivatives, which share some structural similarities but differ in their specific functional groups and overall reactivity .
This detailed article provides a comprehensive overview of 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H12Cl2N4O2S2 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2N4O2S2/c19-15-6-1-11(7-16(15)20)17-10-27-18(24-17)12(8-21)9-23-13-2-4-14(5-3-13)28(22,25)26/h1-7,9-10,23H,(H2,22,25,26)/b12-9- |
InChI Key |
QXKRMZXBHCIKCW-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700830.png)
![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![(2E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700835.png)

![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)


![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
![2-(4-Bromo-2-cyanophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11700864.png)
![4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11700869.png)

![4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11700877.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700909.png)
